molecular formula C10H23NO3S B1604678 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate CAS No. 501943-05-1

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate

Cat. No. B1604678
CAS RN: 501943-05-1
M. Wt: 237.36 g/mol
InChI Key: DIGFVIJSOJVYLL-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpyrrolidinium is an ionic liquid that has been studied for its interactions with water . It has been found that the transport of water in these ionic liquids is much faster than would be predicted from hydrodynamic laws, indicating that the neutral water molecules experience a very different friction than the anions and cations at the molecular level .


Molecular Structure Analysis

The molecular structure of 1-Butyl-1-methylpyrrolidinium consists of a pyrrolidinium ring with a butyl and a methyl group attached to one of the nitrogen atoms . The methanesulfonate is a separate anion that pairs with the 1-Butyl-1-methylpyrrolidinium cation to form the ionic liquid.


Chemical Reactions Analysis

Research has shown that 1-Butyl-1-methylpyrrolidinium ionic liquids have interesting interactions with water . These ionic liquids have been found to have much faster water transport than would be predicted from hydrodynamic laws . This suggests that the neutral water molecules experience a very different friction than the anions and cations at the molecular level .

properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.CH4O3S/c1-3-4-7-10(2)8-5-6-9-10;1-5(2,3)4/h3-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGFVIJSOJVYLL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648535
Record name 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate

CAS RN

501943-05-1
Record name 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 11.20 g (63.0 mmol) of 1-butyl-1-methylpyrrolidinium chloride and 13.0 g (118.0 mmol) of dimethyl sulfite is stirred at 110-115° C. (temperature of the oil bath) for 48 hours under an inert-gas atmosphere (nitrogen) in a sealed reaction vessel with pressure valve for 1-1.5 bar above atmospheric pressure. The end of the reaction is determined by NMR measurement. The product is pumped off over the course of 5 hours in vacuo at 13.3 Pa and 115° C. (temperature of the oil bath), giving 14.9 g of 1-butyl-1-methylpyrrolidinium methanesulfonate as a solid. The melting point is 59-60° C. The residual chloride content is less than 5 ppm. The yield is virtually quantitative. The product is investigated by means of NMR spectroscopy.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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